molecular formula C12H8F6O3 B2664468 3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid CAS No. 565179-47-7

3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic Acid

Cat. No.: B2664468
CAS No.: 565179-47-7
M. Wt: 314.183
InChI Key: SBVOFXWCULDIMN-ZZXKWVIFSA-N
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Description

3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid is an organic compound with the molecular formula C12H8F6O3. It is characterized by the presence of a hexafluoropropoxy group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. This compound is notable for its unique chemical structure, which imparts specific properties and reactivity patterns.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid involves its interaction with specific molecular targets. The hexafluoropropoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(1,1,2,3,3,3-Hexafluoropropoxy)benzoic Acid: Similar structure but with a benzoic acid moiety instead of a prop-2-enoic acid.

    3-(4-Trifluoromethoxyphenyl)prop-2-enoic Acid: Contains a trifluoromethoxy group instead of a hexafluoropropoxy group.

Uniqueness

3-[4-(1,1,2,3,3,3-Hexafluoropropoxy)phenyl]prop-2-enoic Acid is unique due to its hexafluoropropoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable for various scientific and industrial applications .

Properties

IUPAC Name

(E)-3-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6O3/c13-10(11(14,15)16)12(17,18)21-8-4-1-7(2-5-8)3-6-9(19)20/h1-6,10H,(H,19,20)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVOFXWCULDIMN-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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